molecular formula C13H17NO3 B1384907 Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217637-85-8

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384907
CAS No.: 1217637-85-8
M. Wt: 235.28 g/mol
InChI Key: YEISCVVZJDZCHF-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a 2-methylphenoxy group and a methyl ester functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the 2-Methylphenoxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2-methylphenoxy group. This can be achieved through nucleophilic substitution reactions using reagents like 2-methylphenol and suitable leaving groups.

    Esterification: The final step involves the esterification of the carboxyl group on the pyrrolidine ring to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.

    Substitution: The 2-methylphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated compounds.

Scientific Research Applications

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a chlorine atom instead of a methyl group.

    Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a fluorine atom instead of a methyl group.

    Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a bromine atom instead of a methyl group.

Uniqueness

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

methyl (2S,4S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-4-6-12(9)17-10-7-11(14-8-10)13(15)16-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISCVVZJDZCHF-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate

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